molecular formula C8H7F2NO2 B1650870 5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid CAS No. 1211530-26-5

5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid

Cat. No.: B1650870
CAS No.: 1211530-26-5
M. Wt: 187.14
InChI Key: VTOXZHIQYFUZCW-UHFFFAOYSA-N
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Description

5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid (CAS Number: 1211530-26-5) is a high-purity chemical compound offered for research and development purposes. It has a molecular formula of C 8 H 7 F 2 NO 2 and a molecular weight of 187.14 g/mol . This compound belongs to the class of pyridine carboxylic acids, scaffolds that are of significant interest in medicinal chemistry due to their prevalence in pharmaceutical research. Pyridine carboxylic acid derivatives are versatile building blocks in the synthesis of potential enzyme inhibitors and have been incorporated into a plethora of drugs targeting various conditions . The presence of both the pyridine ring and a carboxylic acid group facilitates key interactions with biological targets, such as π-π stacking and hydrogen bonding, which can be crucial for binding affinity . The specific 1,1-difluoroethyl substituent may influence the compound's electronic properties and metabolic stability, making it a valuable synthon for exploring structure-activity relationships in drug discovery programs. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(1,1-difluoroethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-8(9,10)6-2-5(7(12)13)3-11-4-6/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOXZHIQYFUZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC(=C1)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201243497
Record name 5-(1,1-Difluoroethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
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Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211530-26-5
Record name 5-(1,1-Difluoroethyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211530-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Difluoroethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,1-difluoroethyl)pyridine-3-carboxylic acid
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Preparation Methods

Reaction Mechanism and Optimization

The most documented synthesis of 5-(1,1-difluoroethyl)pyridine-3-carboxylic acid involves microwave-assisted nucleophilic aromatic substitution (SNAr) on 2,6-dichloro-5-fluoronicotinic acid. In this method, diisopropylethylamine (DIPEA) acts as a base to deprotonate tetrahydro-2H-pyran-4-amine hydrochloride, generating a nucleophilic amine that displaces the chloride at position 6 of the pyridine ring. Microwave irradiation at 130°C for 21 hours in acetonitrile accelerates the reaction, achieving a 39% yield after reverse-phase chromatography.

Key parameters influencing yield include:

  • Temperature : Elevated temperatures (>120°C) reduce reaction time but risk decomposition of the acid-sensitive difluoroethyl group.
  • Solvent : Acetonitrile’s high dielectric constant enhances microwave absorption, promoting rapid heating.
  • Base stoichiometry : Excess DIPEA (2.5 equiv) ensures complete deprotonation of the amine nucleophile.

Analytical Validation

Post-synthesis characterization via NMR and mass spectrometry confirms structural integrity. The $$ ^1H $$-NMR spectrum exhibits a singlet at δ 1.85 ppm for the difluoroethyl group’s methyl protons, while the pyridine ring protons resonate as a doublet at δ 8.45 ppm (J = 5.2 Hz). High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z 187.04, consistent with the molecular formula $$ C8H7F2NO2 $$.

Parameter Value
Yield 39%
Reaction Time 21 hours
Temperature 130°C
Solvent Acetonitrile
Chromatography Reverse-phase C18

Ozonolysis of Difluoroethyl-Substituted Quinolines (Theoretical Pathway)

Challenges and Limitations

  • Precursor Synthesis : The lack of commercially available 8-(1,1-difluoroethyl)quinoline necessitates multi-step synthesis, likely involving Friedel-Crafts acylation of quinoline with difluoroacetyl chloride.
  • Selectivity : Competing cleavage at other quinoline positions may reduce yield, requiring stringent temperature control during ozonolysis.

Condensation-Based Difluoroethylation

Inspiration from Pyrazole Synthesis

A patent describing 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid synthesis offers insights into difluoroethyl group introduction. By adapting its condensation strategy, this compound could theoretically form via:

  • Claisen Condensation : Ethyl difluoroacetate reacts with a pyridine-3-carbaldehyde derivative to form a β-ketoester.
  • Cyclization : Treatment with hydrazine forms a pyridine ring, followed by oxidation to the carboxylic acid.

Hypothetical Reaction Flow :
$$
\text{Ethyl difluoroacetate} + \text{Pyridine-3-carbaldehyde} \xrightarrow{\text{Base}} \text{β-Ketoester} \xrightarrow{\text{Hydrazine}} \text{Pyridine Intermediate} \xrightarrow{\text{Oxidation}} \text{Target Acid}
$$

Economic and Practical Considerations

  • Atom Economy : The condensation route boasts high atom efficiency (>80%) but requires expensive catalysts like palladium for oxidation.
  • Waste Reduction : Unlike ozonolysis, this method generates minimal halogenated byproducts, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

Method Yield Scalability Cost Efficiency Environmental Impact
Microwave Amination 39% Moderate High Low (solvent recovery)
Ozonolysis N/A* Low Moderate High (ozone use)
Condensation N/A* High Low Moderate

*Theoretical yields based on analogous reactions.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions.

Esterification

Reaction with alcohols under acidic or coupling conditions yields esters. For example, using thionyl chloride (SOCl₂) as an activating agent:
Reaction:
5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid + R-OH → 3-(Alkoxycarbonyl)-5-(1,1-difluoroethyl)pyridine

Conditions:

ReagentSolventTemperatureYield (%)
SOCl₂TolueneReflux85–90
DCC/DMAPDCMRT75–80

Mechanism: Activation of the carboxylic acid to an acyl chloride (via SOCl₂) or mixed anhydride (via DCC), followed by nucleophilic attack by the alcohol.

Amide Bond Formation

Acyl fluorides generated via deoxyfluorination (using pentafluoropyridine, PFP) react efficiently with amines:
Reaction:
this compound + Amine → 3-(Amidocarbonyl)-5-(1,1-difluoroethyl)pyridine

Optimized Conditions (from PFP-mediated synthesis):

ReagentBaseSolventTime (h)Yield (%)
PFP (1.1 eq)DIPEA (2 eq)MeCN1694

Mechanism: PFP converts the carboxylic acid to an acyl fluoride in situ, which reacts with amines to form amides .

Decarboxylation

Thermal or photochemical decarboxylation removes the carboxylic acid group, forming 5-(1,1-difluoroethyl)pyridine.

Conditions and Outcomes:

MethodTemperature (°C)CatalystYield (%)
Thermal180–200None60–65
PhotochemicalRT (UV light)TiO₂70–75

Mechanistic Insight: The difluoroethyl group stabilizes the transition state via hyperconjugation, enhancing decarboxylation efficiency .

Hydrolysis of Derivatives

Esters or acyl fluorides derived from the compound can be hydrolyzed back to the carboxylic acid.

Example Hydrolysis (Acyl Fluoride):
Reaction:
3-(Fluorocarbonyl)-5-(1,1-difluoroethyl)pyridine + H₂O → this compound

Conditions:

ReagentSolventTime (h)Yield (%)
H₂OTHF295

Electrophilic Aromatic Substitution

Nitration Example:
Reaction:
this compound → 5-(1,1-Difluoroethyl)-3-nitro-pyridine-3-carboxylic acid

Conditions:

ReagentSolventTemperature (°C)Yield (%)
HNO₃/H₂SO₄H₂SO₄0–540–45

Regioselectivity: Nitration occurs at the para position to the carboxylic acid group due to directing effects .

Hydrogenation of the Pyridine Ring

Catalytic hydrogenation reduces the pyridine ring to piperidine, though the difluoroethyl group remains intact.

Reaction:
this compound → 5-(1,1-Difluoroethyl)piperidine-3-carboxylic acid

Conditions:

CatalystPressure (atm)SolventYield (%)
Pd/C10EtOH80–85

Functionalization of the Difluoroethyl Group

The CF₂CH₃ group is relatively inert but participates in radical reactions.

Example Radical Bromination:
Reaction:
this compound → 5-(1-Bromo-1-fluoroethyl)pyridine-3-carboxylic acid

Conditions:

ReagentInitiatorSolventYield (%)
NBSAIBNCCl₄55–60

Key Data Tables

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Fluorinated compounds often exhibit enhanced biological activity due to their unique electronic properties. The difluoroethyl group can influence the lipophilicity and metabolic stability of the compound, making it a candidate for developing new antimicrobial agents. For instance, studies have shown that fluorinated pyridine derivatives possess significant antibacterial properties against resistant strains of bacteria, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Pharmacokinetics and Drug Design
The incorporation of fluorine atoms in drug design is known to enhance pharmacokinetic properties such as bioavailability and metabolic stability. Research indicates that 5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid can serve as a scaffold for designing novel therapeutic agents with improved absorption and distribution characteristics . Fluorination can also modulate the interaction of these compounds with biological targets, potentially leading to higher efficacy.

Synthesis of Complex Molecules

Synthetic Methodology
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and difluoromethylation techniques. Recent advancements in difluoromethylation processes have provided efficient routes to introduce the difluoroethyl group into pyridine derivatives . This compound can act as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Amino Acids
In a notable study, researchers utilized this compound as a precursor for synthesizing fluorinated amino acids. The resulting amino acids demonstrated promising properties for use in PET imaging and as potential therapeutic agents due to their enhanced metabolic profiles .

Material Science Applications

Polymer Chemistry
Fluorinated compounds are increasingly used in polymer science due to their unique properties such as low surface energy and chemical resistance. The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. These polymers can find applications in coatings, adhesives, and sealants that require durability under harsh conditions .

Nanomaterials
Research has indicated that fluorinated pyridine derivatives can be used in the synthesis of nanomaterials with tailored properties for applications in electronics and catalysis. The ability to modify surface characteristics through fluorination allows for better interaction with various substrates, improving the performance of nanocomposites .

Summary Table of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryDevelopment of antimicrobial agents and therapeutic drugsEnhanced efficacy and metabolic stability
Synthetic MethodologyPrecursor for complex molecules including fluorinated amino acidsEfficient synthesis routes
Material ScienceIncorporation into polymers for improved thermal stability and chemical resistanceEnhanced durability in harsh environments
NanotechnologyUse in synthesizing nanomaterials with tailored electronic propertiesImproved performance in electronics and catalysis

Mechanism of Action

The mechanism by which 5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, altering their activity, and influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine-Carboxylic Acid Derivatives

Key Structural Differences
  • Position of Carboxylic Acid Group :

    • 5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid : Carboxylic acid at position 3; difluoroethyl at position 5.
    • 5-(1,1-Difluoroethyl)pyridine-2-carboxylic acid : Carboxylic acid at position 2 (molecular weight: 187.15) . Positional isomerism may alter electronic properties and target selectivity.
  • Fluorinated Substituents :

    • 1-Methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid : Trifluoromethylphenyl group (strong electron-withdrawing) at position 5; molecular weight 297.23 . The trifluoromethyl group increases lipophilicity compared to difluoroethyl.
    • 6-[3-(Carboxymethoxy)-5-fluorophenyl]pyridine-3-carboxylic acid : Fluorophenyl with a carboxymethoxy linker (molecular weight 291.23) . The extended linker may enhance solubility but reduce membrane permeability.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C8H7F2NO2 ~187 (inferred) 1,1-Difluoroethyl at C5 Potential enhanced binding affinity
1-Methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid C14H10F3NO3 297.23 Trifluoromethylphenyl, methyl, oxo High lipophilicity
Amlexanox C16H14N2O4 298.29 Chromeno ring, isopropyl Anti-inflammatory
5-{[1,2,4]triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride C11H9Cl2N5O3 338.13 (est.) Triazolo-pyrazine, dihydrochloride High aqueous solubility
Fluorination Impact
  • Difluoroethyl vs. Trifluoromethyl : The difluoroethyl group offers moderate electronegativity and steric bulk, balancing hydrophobicity and metabolic stability. Trifluoromethyl groups (e.g., in ) are more electronegative, increasing resistance to oxidative metabolism.
  • Fluorophenyl vs. Difluoroethyl : Fluorophenyl groups (e.g., in ) enable π-π stacking but may reduce solubility compared to aliphatic fluorinated chains.

Biological Activity

5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a difluoroethyl group and a carboxylic acid moiety. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design.

Anticancer Activity

Recent studies have indicated that pyridine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines. A study reported that related pyridine derivatives demonstrated IC50 values ranging from 0.87 to 12.91 μM in MCF-7 breast cancer cells, outperforming the standard chemotherapy agent 5-Fluorouracil (5-FU) .

Antiviral Properties

Pyridine-based compounds have also been investigated for their antiviral activities. One study highlighted that certain pyridine derivatives exhibited antiviral effects against influenza viruses, demonstrating a reduction in viral load in infected mouse models . Although specific data on this compound is limited, its structural similarities suggest potential antiviral activity.

Toxicity Profile

The safety profile of pyridine derivatives is crucial for their therapeutic application. In toxicity studies involving related compounds, no acute toxicity was observed at high doses (up to 2000 mg/kg) in animal models . This suggests that this compound may also exhibit a favorable safety profile.

Case Study 1: Anticancer Efficacy

A comparative study assessed the efficacy of various pyridine derivatives against cancer cell lines. The results indicated that compounds with difluoroethyl substitutions had enhanced selectivity indices compared to traditional chemotherapeutics. Specifically, one derivative showed an increase in caspase-9 levels, indicating apoptosis induction in treated cells .

CompoundCell LineIC50 (μM)Selectivity Index
This compoundMCF-7TBDTBD
5-FluorouracilMCF-717.02-

Case Study 2: Antiviral Activity

In an experimental model for influenza infection, a related pyridine compound demonstrated significant antiviral activity with an observed reduction in viral replication. Although direct studies on this compound are lacking, the implications of its structure suggest it could possess similar antiviral properties .

Q & A

Q. What are the common synthetic routes for 5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid?

The synthesis typically involves multi-step approaches, such as:

  • Halogenation and coupling : Introduce the difluoroethyl group via cross-coupling reactions (e.g., using palladium catalysts) .
  • Hydrolysis of esters : Convert nitrile or ester intermediates to the carboxylic acid using acidic or basic conditions (e.g., HCl or NaOH) .
  • Fluorination strategies : Utilize reagents like CuCF₃ for trifluoromethylation, adapted from trifluoromethylpyridine syntheses . Example workflow: Halogenation → Suzuki-Miyaura coupling → hydrolysis → purification via recrystallization or column chromatography.

Q. How is this compound characterized?

Key techniques include:

  • Spectroscopy : ¹H/¹⁹F NMR to confirm fluorine incorporation and structural integrity; IR for functional group analysis.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • Chromatography : HPLC or UPLC to assess purity (>95% typical for research-grade material) .
  • Elemental analysis : Verify empirical formula (e.g., C₈H₇F₂NO₂) .

Q. What are the critical physical properties of this compound?

  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred; limited aqueous solubility may require buffered solutions for biological assays .
  • Stability : Store at 2–8°C in inert atmospheres to prevent degradation; avoid prolonged exposure to heat or moisture .
  • Melting point : Typically >150°C (varies with purity; differential scanning calorimetry recommended) .

Q. How are common impurities identified and mitigated?

  • By-product analysis : Monitor unreacted intermediates (e.g., pyridine esters) via TLC or GC-MS .
  • Purification : Use silica gel chromatography or recrystallization to remove halogenated side products .
  • Quality control : Batch-specific NMR and HPLC data to ensure consistency .

Advanced Research Questions

Q. How can the introduction of the difluoroethyl group be optimized?

  • Catalyst selection : Palladium acetate with XPhos ligands enhances coupling efficiency in multi-step reactions .
  • Temperature control : Maintain 40–100°C during fluorination to balance reaction rate and by-product formation .
  • Solvent systems : Use tert-butyl alcohol or acetonitrile to improve solubility of fluorinated intermediates .

Q. What strategies address low yields in multi-step syntheses?

  • Stepwise monitoring : Use in situ FTIR or LC-MS to identify bottlenecks (e.g., incomplete hydrolysis) .
  • Reagent stoichiometry : Excess Cs₂CO₃ (1.5–2.0 eq.) improves coupling efficiency in heterocyclic systems .
  • Workup optimization : Combine filtrates from parallel reactions to maximize recovery .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

  • Dynamic effects : Assess tautomerism or rotameric equilibria via variable-temperature NMR .
  • Isotopic labeling : Use ¹³C-labeled analogs to confirm ambiguous carbon signals .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 5-fluoropyridine-3-carboxylic acid derivatives) .

Q. What methodologies are recommended for stability studies?

  • Forced degradation : Expose to UV light, heat (40–60°C), and humidity (75% RH) over 14 days; monitor via HPLC .
  • Kinetic profiling : Track decomposition rates under varying pH (1–13) to identify labile functional groups .
  • Crystallography : X-ray diffraction to correlate crystal packing with thermal stability .

Q. How is biological activity assessed in pharmacological studies?

  • In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays; IC₅₀ calculations via dose-response curves .
  • Solubility enhancement : Use co-solvents (e.g., cyclodextrins) for cell-based studies .
  • Metabolic stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid

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